Methylcyclopentadecenone
Description
Methylcyclopentadecenone (CAS 82356-51-2), also known as Muscenone, is a macrocyclic ketone with the chemical formula C₁₆H₂₈O and a molecular weight of 236.39 g/mol . It is characterized by a 15-membered cyclopentadecenone ring substituted with a methyl group, contributing to its unique olfactory properties. Key physical-chemical properties include a density of 0.927 g/cm³ at 20°C, low water solubility (900 µg/L at 20°C), and a vapor pressure of 0.04 Pa at 25°C . These attributes make it a valuable ingredient in luxury fragrances, where it imparts a musky, animalic scent . Its environmental classification as a hazardous substance (UN 3082) necessitates careful handling during transportation and industrial use .
Properties
CAS No. |
82356-51-2 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2-methylcyclopentadec-2-en-1-one |
InChI |
InChI=1S/C16H28O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h13H,2-12,14H2,1H3 |
InChI Key |
ZLICVGXIPCPPMS-UHFFFAOYSA-N |
Isomeric SMILES |
C/C/1=C/CCCCCCCCCCCCC1=O |
Canonical SMILES |
CC1=CCCCCCCCCCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-methylcyclopentadec-2-en-1-one typically involves the cyclization of long-chain alkenes. One common method is the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the desired cyclopentadecene ring. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of (2Z)-2-methylcyclopentadec-2-en-1-one may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the cyclization and subsequent dehydration steps. The process is typically conducted in large-scale reactors with precise control over temperature and pressure to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-methylcyclopentadec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or strong acid.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2Z)-2-methylcyclopentadec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.
Mechanism of Action
The mechanism of action of (2Z)-2-methylcyclopentadec-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentadecene ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Key Structural Differences :
| Compound | Ring Size | Functional Groups | Key Substituents |
|---|---|---|---|
| This compound | 15 | Ketone, alkene | Methyl |
| 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone | 5 | Ketone, hydroxyl, methoxy, alkene | Ethyl, methoxy, hydroxyl |
| Tetraphenylcyclopentadienone | 5 | Ketone, diene | Four phenyl groups |
| DCPD | 5 (x2) | Diene | None (bridged bicyclic structure) |
Physical-Chemical Properties
| Property | This compound | 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone | Tetraphenylcyclopentadienone | DCPD |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 236.39 | ~210 (estimated) | 384.47 | 132.20 |
| Density (g/cm³) | 0.927 (20°C) | N/A | ~1.3 (typical for aromatics) | 0.986 (20°C) |
| Water Solubility | 900 µg/L (20°C) | Moderate (due to hydroxyl group) | Insoluble | 0.05 g/L (25°C) |
| Vapor Pressure (Pa) | 0.04 (25°C) | N/A | Negligible | 133 Pa (20°C) |
Notes:
- This compound’s low solubility and vapor pressure enhance its persistence in fragrance formulations .
- DCPD’s higher volatility and reactivity contrast with this compound’s stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
